Lactacystin

Übersicht

Beschreibung

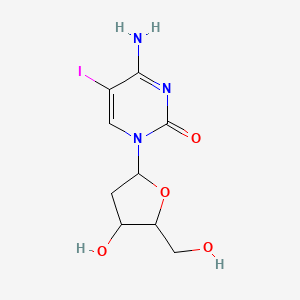

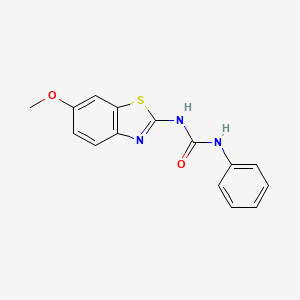

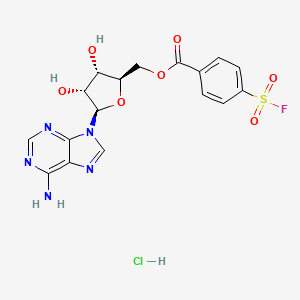

Lactacystin is an organic compound naturally synthesized by bacteria of the genus Streptomyces. It was first identified as an inducer of neuritogenesis in neuroblastoma cells in 1991 . The compound is known for its role as a selective inhibitor of the proteasome, a protein complex responsible for the bulk of proteolysis in the cell .

Wissenschaftliche Forschungsanwendungen

Lactacystin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Proteasomhemmung und von Proteinabbauwegen verwendet.

Industrie: Zur Entwicklung neuer Proteasomhemmer und anderer bioaktiver Verbindungen genutzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Proteasom hemmt. Es bindet an die katalytischen Untereinheiten des Proteasoms und modifiziert dabei speziell die aminoterminalen Threoninreste. Diese Hemmung verhindert, dass das Proteasom ubiquitinierte Proteine abbaut, was zu einer Anhäufung dieser Proteine und nachfolgenden zellulären Effekten führt . Das Transformationsprodukt von this compound, Clasto-Lactacystin β-Lacton, spielt ebenfalls eine entscheidende Rolle in diesem Mechanismus .

Wirkmechanismus

Target of Action

Lactacystin primarily targets the proteasome , a high molecular weight, multicatalytic protease complex responsible for most non-lysosomal intracellular protein degradation . The proteasome is composed of a 20S catalytic core and additional subunits that are thought to be involved in the recognition and unfolding of ubiquitinated proteins .

Mode of Action

This compound binds certain catalytic subunits of the 20S proteasome and inhibits the three best characterized peptidase activities of the proteasome . At least one of these catalytic subunits is modified by this compound on the side chain hydroxyl of the amino-terminal threonine , which appears to function as the catalytic nucleophile in the proteolytic mechanism . This compound also inhibits peptide hydrolysis by the larger 26S complex and inhibits ubiquitin/proteasome-mediated degradation of short and long-lived proteins in the cell .

Biochemical Pathways

This compound’s action affects the ubiquitin-proteasome pathway (UPP) in eukaryotic cells . The UPP is responsible for the degradation of most proteins in the cell, including misfolded proteins and proteins involved in cell cycle progression and regulation of gene transcription . By inhibiting the proteasome, this compound disrupts this pathway, leading to an accumulation of proteins that would otherwise be degraded .

Pharmacokinetics

The systemic toxicity of this compound prevents its clinical use when administered systemically . This compound can be delivered intratumorally, and it has been incorporated into controlled-release polymers for treating experimental gliomas . This method of delivery circumvents the systemic toxicity and allows for the local application of this compound .

Result of Action

This compound inhibits cell proliferation and induces neurite outgrowth in a murine neuroblastoma cell line . It has been used to implicate proteolysis by the proteasome in a number of fundamental processes from cellular differentiation and apoptosis to the degradation of proteins normally residing in the endoplasmic reticulum . Inhibition of the proteasome by this compound enhances oligodendroglial cell differentiation .

Action Environment

The action of this compound can be influenced by the environment in which it is used. For instance, new formulations and delivery systems may facilitate its use clinically as an anticancer agent . The environment within a tumor, for example, can affect the efficacy of this compound when it is delivered intratumorally .

Biochemische Analyse

Biochemical Properties

Lactacystin interacts with the proteasome, a protein complex responsible for the bulk of proteolysis in the cell, as well as proteolytic activation of certain protein substrates . This discovery helped to establish the proteasome as a mechanistically novel class of protease: an amino-terminal threonine protease .

Cellular Effects

This compound has been found to inhibit cell-cycle progression and induce neurite outgrowth in vitro . It has also been shown to stimulate new possibilities in cancer control . In oligodendroglial cell primary cultures, this compound was found to produce withdrawal from the cell cycle and induce biochemical and morphological differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the proteasome. The transformation product of this compound, clasto-lactacystin β-lactone, covalently modifies the amino-terminal threonine of specific catalytic subunits of the proteasome . This modification inhibits the proteasome’s ability to degrade proteins, leading to an accumulation of proteins within the cell .

Temporal Effects in Laboratory Settings

In a study using mouse primary cortical neurons and neuroblastoma SH-SY5Y cells, cells were incubated with this compound for 48 hours The effects of this compound on these cells were observed over this time period

Metabolic Pathways

Given its role as a proteasome inhibitor, it is likely that this compound interacts with enzymes involved in protein degradation .

Vorbereitungsmethoden

Lactacystin can be synthesized through various routes. The first total synthesis was developed in 1992 by Corey and Reichard . The synthetic route involves multiple steps, including the formation of key intermediates and the final coupling reactions. Industrial production methods often involve fermentation processes using Streptomyces cultures, followed by extraction and purification steps .

Analyse Chemischer Reaktionen

Lactacystin unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Amid- und Hydroxylgruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind this compound-Derivate mit modifizierten biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Lactacystin ist unter den Proteasomhemmern aufgrund seiner nicht-peptidischen Struktur einzigartig. Ähnliche Verbindungen umfassen:

Bortezomib: Ein Peptid-Boronsäure-Proteasomhemmer, der in der Krebstherapie eingesetzt wird.

Carfilzomib: Ein weiterer Peptid-basierter Proteasomhemmer mit einem anderen Wirkmechanismus.

Salinosporamid A: Ein marinen Ursprungs stammender Proteasomhemmer mit einem ähnlichen Mechanismus wie this compound.

Die Einzigartigkeit von this compound liegt in seiner mikrobiellen Herkunft und seiner Fähigkeit, das Proteasom selektiv zu hemmen, ohne andere Proteasen zu beeinträchtigen .

Eigenschaften

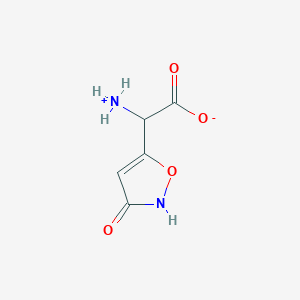

IUPAC Name |

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQAKHDKYAWHCG-RWTHQLGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897422 | |

| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133343-34-7 | |

| Record name | Lactacystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133343-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactacystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.